molecular formula C15H22N2O2 B13199107 1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclobutane-1-carboxylic acid

1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclobutane-1-carboxylic acid

Cat. No.: B13199107
M. Wt: 262.35 g/mol
InChI Key: BCSBKMQPACCLKU-UHFFFAOYSA-N
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Description

1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclobutane-1-carboxylic acid is a synthetic organic compound that features a cyclobutane ring substituted with an amino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclobutane-1-carboxylic acid typically involves multiple steps:

    Formation of the Cyclobutane Ring: This can be achieved through cycloaddition reactions or by modifying existing cyclobutane derivatives.

    Introduction of the Amino Group: Amination reactions, such as reductive amination, can be used to introduce the amino group.

    Attachment of the Phenyl Ring: The phenyl ring with the dimethylamino group can be introduced through Friedel-Crafts alkylation or acylation reactions.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds with biological macromolecules, while the phenyl ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 1-{2-Amino-1-[4-(methylamino)phenyl]ethyl}cyclobutane-1-carboxylic acid
  • 1-{2-Amino-1-[4-(ethylamino)phenyl]ethyl}cyclobutane-1-carboxylic acid

Comparison:

  • Uniqueness: The presence of the dimethylamino group in 1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclobutane-1-carboxylic acid makes it more lipophilic and potentially more bioavailable compared to its analogs with mono-substituted amino groups.
  • Reactivity: The dimethylamino group can participate in different chemical reactions compared to methyl or ethyl analogs, leading to unique derivatives and applications.

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

1-[2-amino-1-[4-(dimethylamino)phenyl]ethyl]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C15H22N2O2/c1-17(2)12-6-4-11(5-7-12)13(10-16)15(14(18)19)8-3-9-15/h4-7,13H,3,8-10,16H2,1-2H3,(H,18,19)

InChI Key

BCSBKMQPACCLKU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CN)C2(CCC2)C(=O)O

Origin of Product

United States

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